molecular formula C11H10BrNO B8520783 7-Bromo-3-methoxy-naphthalen-2-ylamine

7-Bromo-3-methoxy-naphthalen-2-ylamine

Cat. No.: B8520783
M. Wt: 252.11 g/mol
InChI Key: ZQIZEVMRKLSEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-methoxy-naphthalen-2-ylamine is a naphthalene derivative featuring a bromine atom at position 7, a methoxy group at position 3, and an amine group at position 2. This compound’s structure is highlighted in crystallographic studies, such as the work by Liu et al. (2010), where it forms part of a larger chiral alcohol structure used in medicinal chemistry research .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

7-bromo-3-methoxynaphthalen-2-amine

InChI

InChI=1S/C11H10BrNO/c1-14-11-6-7-2-3-9(12)4-8(7)5-10(11)13/h2-6H,13H2,1H3

InChI Key

ZQIZEVMRKLSEGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Partially Saturated Ring Derivatives

  • A803440 (789490-65-9): (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride shares a bromine atom at position 7 but incorporates a partially saturated naphthalene ring (tetrahydro-naphthalene).
  • A317792 (1443238-61-6) : (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride features a smaller dihydro-indene core with bromine at position 5. The altered bromine position and ring size may reduce π-π stacking interactions compared to the target compound, affecting binding affinity in biological systems .

Functional Group Variations

  • 7-Bromo-3-hydroxy-naphthalene-2-carboxylic acid : Replacing the methoxy and amine groups with hydroxyl and carboxylic acid groups significantly increases polarity and acidity. The carboxylic acid moiety enhances hydrogen-bonding capacity, making this derivative more water-soluble but less lipophilic than the target compound .

Physicochemical and Reactivity Profiles

Compound Name Core Structure Substituents (Position) Functional Groups Key Properties
7-Bromo-3-methoxy-naphthalen-2-ylamine Naphthalene Br (7), OCH3 (3) Amine (2) Moderate polarity, planar structure
A803440 Tetrahydro-naphthalene Br (7) Amine (1) Reduced aromaticity, improved bioavailability
A317792 Dihydro-indene Br (5) Amine (1) Compact structure, altered electronic effects
7-Bromo-3-hydroxy-naphthalene-2-carboxylic acid Naphthalene Br (7), OH (3) Carboxylic acid (2) High polarity, acidic (pKa ~4-5)
  • Reactivity : The methoxy group in the target compound is electron-donating, directing electrophilic substitution to specific positions, while bromine’s electron-withdrawing nature may stabilize intermediates. In contrast, the carboxylic acid derivative undergoes deprotonation at physiological pH, enabling salt formation .

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